molecular formula C14H11F3N2O B394967 N-(2-aminophenyl)-4-(trifluoromethyl)benzamide CAS No. 400073-81-6

N-(2-aminophenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B394967
CAS No.: 400073-81-6
M. Wt: 280.24g/mol
InChI Key: YSPFTDIQDFVVLO-UHFFFAOYSA-N
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Description

“N-(2-aminophenyl)-4-(trifluoromethyl)benzamide” is a chemical compound that has been used in the synthesis of secondary amides . It’s notable for its role in pharmaceutical applications, particularly due to the recuperation of the leaving group as a carbonylated N-heterocycle .


Synthesis Analysis

The synthesis of secondary amides has been successfully developed utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate . This method involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . The protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .


Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve the synthesis of secondary amides . This process involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation .

Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Activity

N-(2-Aminophenyl)-4-(trifluoromethyl)benzamide derivatives have been explored for their potential in cancer treatment. One study discusses the synthesis of a compound similar to this compound, MGCD0103, which is a histone deacetylase (HDAC) inhibitor. This compound exhibits selective inhibition of HDACs 1-3 and 11, leading to cancer cell cycle arrest and apoptosis, suggesting potential as an anticancer drug (Zhou et al., 2008). Another study describes various analogs of N-(2-aminophenyl)-4-(trifluoromethyl)benzamides, which show promise in inhibiting HDAC1, upregulating tumor suppressor p21 expression, and inhibiting human cancer cell proliferation (Fréchette et al., 2008).

Antioxidant Properties

Amino-substituted benzamides, including derivatives of this compound, have shown potential as antioxidants. Their electrochemical oxidation mechanisms, essential for understanding their free radical scavenging activity, have been studied in-depth. These compounds undergo complex, pH-dependent oxidation processes, contributing to their antioxidant activities (Jovanović et al., 2020).

Polymer Synthesis

This compound derivatives have been used in polymer synthesis. For instance, a study involving the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity utilized a derivative of this compound. This research opens avenues in creating well-defined aromatic polyamides and block copolymers (Yokozawa et al., 2002).

Thin-Film Composite Membranes

In the field of membrane science, a novel triamine derivative of this compound was used to create thin-film composite reverse osmosis membranes. These membranes demonstrated increased flux and hydrophilicity, indicating potential applications in water purification technologies (Wang et al., 2010).

Properties

IUPAC Name

N-(2-aminophenyl)-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)10-7-5-9(6-8-10)13(20)19-12-4-2-1-3-11(12)18/h1-8H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPFTDIQDFVVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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